![molecular formula C10H16O B1252220 (1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1252220.png)
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, also known as Camphor, is a bicyclic monoterpene ketone. It is a white crystalline substance with a strong, aromatic odor. This compound is naturally found in the wood of the camphor laurel (Cinnamomum camphora), a large evergreen tree native to Asia. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol. This process typically uses oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.
Another method involves the Wagner-Meerwein rearrangement of α-pinene, which is derived from turpentine oil. This reaction is catalyzed by acids such as sulfuric acid or phosphoric acid, leading to the formation of camphene, which is subsequently oxidized to camphor.
Industrial Production Methods
In industrial settings, camphor is often produced through the steam distillation of camphor laurel wood. The crude camphor obtained is then purified through sublimation, where it is heated to a temperature at which it transitions directly from a solid to a gas, leaving impurities behind. The vapor is then condensed to obtain pure camphor crystals.
Análisis De Reacciones Químicas
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Halogenated camphor derivatives.
Aplicaciones Científicas De Investigación
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in polarimetry.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.
Mecanismo De Acción
Camphor exerts its effects through several mechanisms:
Molecular Targets: It interacts with ion channels such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.
Pathways Involved: Camphor activates these ion channels, leading to a cooling sensation and analgesic effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Camphor is unique among similar compounds due to its distinct bicyclic structure and aromatic odor. Similar compounds include:
Borneol: A precursor to camphor with similar medicinal properties.
Isoborneol: Another isomer of borneol, used in similar applications.
Menthol: Shares the cooling sensation property but has a different structure and is derived from peppermint oil.
Camphor’s unique combination of properties makes it a valuable compound in various fields, from traditional medicine to modern industrial applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
Clave InChI |
MQPHVIPKLRXGDJ-XLPZGREQSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1=O |
SMILES isomérico |
C[C@H]1[C@H]2C[C@@H](C2(C)C)CC1=O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1=O |
Sinónimos |
pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



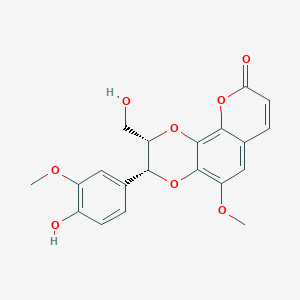

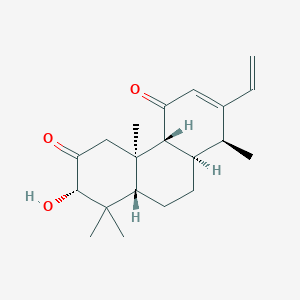
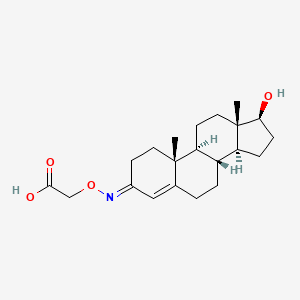
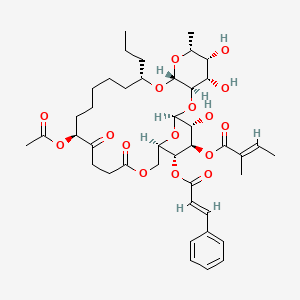



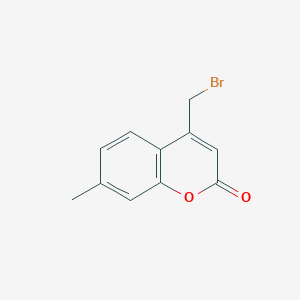

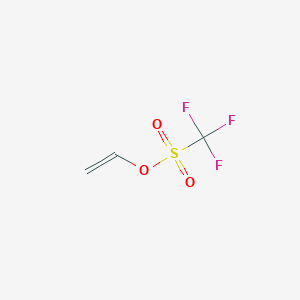
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)

